1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea is an organic compound that features a unique combination of a cyclohexene ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea typically involves the following steps:
Formation of the Cyclohexene Derivative: The cyclohexene derivative can be synthesized through the Birch reduction of anisole followed by acid hydrolysis.
Preparation of the Indole Derivative: The indole derivative can be synthesized from tryptophan or indole-3-acetic acid.
Coupling Reaction: The final step involves coupling the cyclohexene derivative with the indole derivative using a urea-forming reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of alkylated indole derivatives.
Scientific Research Applications
1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways . The cyclohexene ring may also contribute to the compound’s overall activity by enhancing its binding properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea is unique due to its combination of a cyclohexene ring and an indole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-21-13-16(15-9-5-6-10-17(15)21)20-18(22)19-12-11-14-7-3-2-4-8-14/h5-7,9-10,13H,2-4,8,11-12H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKNXBTZYOYXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.